4-nitro-N-[(Z)-4-phenylbutan-2-ylideneamino]benzamide
Overview
Description
4-nitro-N-[(Z)-4-phenylbutan-2-ylideneamino]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group, a phenyl group, and an imine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-[(Z)-4-phenylbutan-2-ylideneamino]benzamide typically involves the condensation of 4-nitrobenzoic acid with an appropriate amine under specific conditions. One common method involves the use of catalysts such as tetrabutoxytitanium and boric acid, with the addition of PEG-400 to enhance catalytic activity . The reaction is carried out in a polar solvent like trichlorobenzene or a mixture of trichlorobenzene and o-xylene, at temperatures ranging from 160 to 185°C .
Industrial Production Methods
Industrial production of benzamides, including this compound, often employs green chemistry approaches. These methods include the use of ionic liquids as catalysts and solvents, which provide a more environmentally friendly and efficient synthesis route . Ultrasonic irradiation is also used to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-[(Z)-4-phenylbutan-2-ylideneamino]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The imine linkage can be reduced to an amine.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles such as hydroxide ions for substitution reactions .
Major Products Formed
The major products formed from these reactions include 4-amino-N-[(Z)-4-phenylbutan-2-ylideneamino]benzamide and various substituted derivatives depending on the specific reaction conditions .
Scientific Research Applications
4-nitro-N-[(Z)-4-phenylbutan-2-ylideneamino]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-nitro-N-[(Z)-4-phenylbutan-2-ylideneamino]benzamide involves its interaction with specific molecular targets. The nitro group and imine linkage play crucial roles in its biological activity. The compound can inhibit certain enzymes or receptors, leading to its observed effects . The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4-nitrobenzamide: Similar in structure but lacks the phenylbutan-2-ylideneamino group.
N-(4-nitrophenyl)benzamide: Contains a nitrophenyl group but differs in the substitution pattern.
4-nitro-N,N-di-n-propylbenzamide: Similar nitrobenzamide structure with different alkyl substitutions.
Uniqueness
4-nitro-N-[(Z)-4-phenylbutan-2-ylideneamino]benzamide is unique due to its specific imine linkage and phenylbutan-2-ylideneamino group, which confer distinct chemical and biological properties compared to other benzamides .
Properties
IUPAC Name |
4-nitro-N-[(Z)-4-phenylbutan-2-ylideneamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-13(7-8-14-5-3-2-4-6-14)18-19-17(21)15-9-11-16(12-10-15)20(22)23/h2-6,9-12H,7-8H2,1H3,(H,19,21)/b18-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REDAXKHWQYBAMB-AQTBWJFISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])CCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=C(C=C1)[N+](=O)[O-])/CCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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